Electrical Conductivity: VSe2 Surpasses MoSe2 by Up to 4 Orders of Magnitude
Single-crystalline 2D VSe2 nanosheets grown by van der Waals epitaxy exhibit an electrical conductivity of up to 10⁶ S/m at room temperature, which is explicitly reported to be 1–4 orders of magnitude higher than that of various conductive 2D materials [1]. For a direct quantitative comparison, the best-reported conductivity for few-layer MoSe2 is ~1500 S/cm (1.5 × 10⁵ S/m), while bulk MoSe2 can be as low as 4.6 S/cm (460 S/m), depending on thickness [2]. The intrinsic metallic behaviour of VSe2 originates from the formation of V⁴⁺–V⁴⁺ networks within the 1T atomic plane, providing high carrier density without the need for external doping or phase engineering that is mandatory for achieving comparable conductivity in MoSe2 or WSe2 [3].
| Evidence Dimension | Room-temperature electrical conductivity |
|---|---|
| Target Compound Data | ~10⁶ S/m (2D single-crystal VSe2 nanosheets) |
| Comparator Or Baseline | MoSe2: 460–1.5 × 10⁵ S/m (thickness-dependent, 2H phase); WSe2: similar semiconducting range |
| Quantified Difference | VSe2 conductivity is 1 to 4 orders of magnitude (10×–10,000×) higher than MoSe2/WSe2 |
| Conditions | CVD-grown 1T-VSe2 on mica; MoSe2 data from exfoliated layers, room temperature, ambient pressure |
Why This Matters
For electrode and transparent conductor applications, the intrinsic metallic conductivity of VSe2 eliminates additional doping or phase-conversion steps, reducing processing complexity and cost while ensuring reproducible electronic performance.
- [1] Wang, Z., et al. (2017). Van der Waals Epitaxial Growth of 2D Metallic Vanadium Diselenide Single Crystals and their Extra‐High Electrical Conductivity. Advanced Materials, 29(37), 1702359. View Source
- [2] INIS Record 46082680. Thickness-dependent electrical conductivity of MoSe2 layer semiconductor. (Data accessed May 2026). View Source
- [3] Mao, X., et al. (2015). VSe2/graphene nanocomposites as anode materials for lithium-ion batteries. Materials Letters, 141, 35–38. View Source
